molecular formula C9H14N4O B11730029 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B11730029
M. Wt: 194.23 g/mol
InChI Key: RBLGSDMUCXAQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine is an organic compound with a unique structure that combines a pyrazole ring with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with pyrrolidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole
  • 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

Uniqueness

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine is unique due to its specific combination of a pyrazole ring and a pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine, with the CAS number 1177297-37-8, is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₉H₁₄N₄O
  • Molecular Weight: 194.23 g/mol
  • Structure: The compound features a pyrazole ring substituted with a pyrrolidine carbonyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with a 1,3-diketone.
  • Introduction of the Pyrrolidine-1-carbonyl Group: An acylation reaction using pyrrolidine and an appropriate acylating agent.
  • Methylation: Methylation of the pyrazole ring using methyl iodide or dimethyl sulfate in the presence of a base .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising results as PARP-1 inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms.

Key Findings:

  • Compounds with similar structures have demonstrated IC₅₀ values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative activity. For example, a related compound exhibited an IC₅₀ of 2.57 µM against breast cancer cells .
CompoundIC₅₀ (µM)Target
Compound 52.57BRCA1 mutant breast cancer
Olaparib8.90BRCA1 mutant breast cancer

The biological activity of this compound may involve:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in cell proliferation and inflammation.
  • Induction of Apoptosis: Studies have shown that related compounds can induce programmed cell death in cancer cells, particularly by arresting the cell cycle at the G2/M phase .

Study on PARP Inhibition

A recent study evaluated several pyrazole derivatives for their ability to inhibit PARP-1, a target in cancer therapy. The results indicated that certain derivatives exhibited superior potency compared to established drugs like Olaparib. The study utilized molecular docking to elucidate binding interactions and assessed safety profiles against normal cell lines .

Cytotoxicity Assessment

In vitro assays demonstrated that compounds similar to this compound displayed significant cytotoxic effects against various cancer cell lines while maintaining a favorable safety profile against normal cells .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

(5-amino-1-methylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C9H14N4O/c1-12-8(10)7(6-11-12)9(14)13-4-2-3-5-13/h6H,2-5,10H2,1H3

InChI Key

RBLGSDMUCXAQRE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)N2CCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.